Product packaging for Ethoprophos(Cat. No.:CAS No. 13194-48-4)

Ethoprophos

Cat. No.: B1671620
CAS No.: 13194-48-4
M. Wt: 242.3 g/mol
InChI Key: VJYFKVYYMZPMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethoprophos (CAS 13194-48-4) is a broad-spectrum organophosphate insecticide and nematicide used pre-planting to control nematodes and soil-dwelling insects such as wireworms, cutworms, and weevils . Its primary application in research involves its role as a non-systemic acetylcholinesterase (AChE) inhibitor, making it a valuable compound for neurotoxicology studies . By phosphorylating the serine hydroxyl group at the active site of AChE, this compound prevents the degradation of the neurotransmitter acetylcholine, leading to its accumulation in the nervous system and subsequent overstimulation of muscarinic and nicotinic receptors . Researchers utilize this compound to investigate the toxicological effects of cholinesterase inhibition and the efficacy of potential antidotes, such as atropine and pralidoxime . Beyond its neurotoxic effects, recent scientific investigations have explored its impact on aquatic organisms, revealing that it can induce severe cardiotoxicity in zebrafish embryos by increasing oxidative stress and inhibiting the Wnt signaling pathway . Further studies on Nile tilapia (Oreochromis niloticus) have shown that sublethal concentrations can cause significant neurotoxicity, hepatorenal damage, and genotoxicity . This compound is highly soluble in water and many organic solvents, facilitating its use in various experimental setups . This compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic uses, or for application in agricultural or household settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19O2PS2 B1671620 Ethoprophos CAS No. 13194-48-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[ethoxy(propylsulfanyl)phosphoryl]sulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYFKVYYMZPMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O2PS2
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032611
Record name Ethoprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethorop is one of a family of organophosphorus pesticides. It is combustible though it may require some effort to ignite. It is very toxic by skin absorption and inhalation. It may or may not be water soluble., Pale yellow liquid; [Merck Index] Colorless to yellow liquid with a strong odor of mercaptans; [Reference #1], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoprop
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5167
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

187 to 196 °F at 0.2 mmHg (EPA, 1998), 86-91 °C @ 0.2 mm Hg, at 0.03kPa: 86-91 °C
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Readily sol in most organic solvents, SOLUBLE IN KEROSENE, Solubility >300 g/kg @ 20 °C in acetone, ethanol, xylene, 1,2-dichloroethane, diethyl ether, ethyl acetate, petroleum spirit, cyclohexane, In water, 750 mg/l @ 20-25 °C, Solubility in water, g/100ml at 20 °C: 0.075
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.094 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.094 g/cu cm @ 20 °C, Relative density (water = 1): 1.09
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 8.4
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00035 mmHg at 78.8 °F (EPA, 1998), 0.00035 [mmHg], 3.8X10-4 mm Hg @ 20-25 °C, Vapor pressure, Pa at 20-25 °C: 0.05
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoprop
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5167
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Pale yellow liquid, Pale yellow oil

CAS No.

13194-48-4
Record name ETHOPROPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4989
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoprophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13194-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoprop [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoprophos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOPROPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765Y5683OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-13 °C
Record name ETHOPROP
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1715
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHOPROPHOS
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1660
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanisms of Action and Biochemical Interactions of Ethoprophos

Acetylcholinesterase Inhibition by Ethoprophos

The principal mechanism underlying the toxicity of this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. wikipedia.orgresearchgate.netherts.ac.uk This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in excessive and continuous stimulation of muscarinic and nicotinic receptors, which can cause paralysis of cholinergic synaptic transmission and potentially death. nih.govnih.govacs.org

This compound has been identified as a particularly potent inhibitor of human acetylcholinesterase (hAChE). nih.gov In comparative studies, the bimolecular rate constant of inhibition (ki) for this compound was found to be significantly higher than that of other organophosphorus pesticides like phosalone (B1677705), methamidophos, and fenamiphos (B133129). nih.govresearchgate.net Specifically, its inhibition rate for hAChE was approximately 30-fold higher than for phosalone and methamidophos, and 16-fold higher than for fenamiphos. nih.govresearchgate.net The high inhibitory potency of this compound against hAChE may be attributed to its molecular symmetry and the presence of two thiopropyl substituents, each of which can act as a leaving group during the chemical reaction with the enzyme. nih.gov

Table 1: Kinetic Constants for the Progressive Inhibition of Human Cholinesterases by this compound

Enzymeki (M-1 min-1)
Human Acetylcholinesterase (hAChE)(6.5 ± 0.4) x 104
Human Butyrylcholinesterase (hBChE)(1.6 ± 0.1) x 104
Data sourced from Kovarik et al. (2021). nih.gov

The inhibition of AChE by this compound occurs through the phosphorylation of a critical serine residue within the enzyme's active site. wikipedia.orgwikipedia.orgmdpi.com The active center of AChE is located at the bottom of a deep gorge and contains a catalytic triad (B1167595) of amino acids, including a key serine residue. acs.orgembopress.orgresearchgate.net this compound binds to this site, and a covalent P–O bond is formed between the phosphorus atom of the inhibitor and the hydroxyl group of the serine residue. wikipedia.orgacs.orgcdc.gov This phosphorylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. wikipedia.orgwikipedia.org The result is a stable, phosphorylated enzyme that is unable to perform its physiological function. acs.org

Following the phosphorylation of the acetylcholinesterase enzyme, the bond between the organophosphate and the serine residue can undergo spontaneous, slow hydrolysis. wikipedia.orgresearchgate.net This process, also known as spontaneous de-phosphorylation, can eventually restore the enzyme's activity. researchgate.net However, this endogenous reactivation is generally a very slow process compared to the rate of inhibition and the subsequent pathological effects of acetylcholine accumulation. researchgate.net For many organophosphates, this spontaneous hydrolysis is often insufficient to counteract the toxic effects of poisoning in a timely manner. researchgate.net

The phosphorylated AChE enzyme can be reactivated by the administration of a strong nucleophile, such as Pralidoxime (B1201516) (also known as 2-PAM). wikipedia.orgnih.gov Pralidoxime is part of a class of compounds called oximes that are used as antidotes for organophosphate poisoning. acs.orgwikipedia.org The mechanism of action involves the oxime's higher affinity for the phosphorus atom of the organophosphate compared to the serine residue of the enzyme. wikipedia.org Pralidoxime effectively displaces the phosphyl group from the active site of the AChE, forming an organophosphate-oxime compound that is then released, thereby regenerating the functional enzyme. acs.orgwikipedia.orgpharmaguideline.com For this treatment to be effective, it must be administered within a specific timeframe after exposure, typically within 24 to 48 hours, before the phosphorylated enzyme undergoes a process called "aging," which renders it resistant to reactivation by oximes. wikipedia.orgnih.gov The efficacy of Pralidoxime can vary depending on the specific organophosphate involved and the administered dose. apamt.orgnih.gov

Neuromuscular and Neurotransmitter System Dysregulation

The inhibition of AChE by this compound and the consequent accumulation of acetylcholine at the synapse lead to a state of cholinergic crisis, characterized by widespread dysregulation of the neuromuscular and neurotransmitter systems. nih.govresearchgate.net The excess acetylcholine continuously stimulates nicotinic and muscarinic receptors in both the central and peripheral nervous systems. nih.gov This overstimulation results in a range of effects, including muscle spasms, weakness, and paralysis of respiratory muscles, which can lead to respiratory failure. nih.govacs.org At the neuromuscular junction, the persistent depolarization of the postsynaptic membrane can lead to a loss of receptor sensitivity and ultimately a blockage of neurotransmission. nih.gov In the central nervous system, cholinergic overstimulation can trigger seizures and contribute to long-term neurological damage. researchgate.netacs.org

Table 2: Dose-Dependent Inhibition of Acetylcholinesterase (AChE) in Rats by this compound

TissueDosage (mg/kg/day)Sex% Inhibition (Adults)% Inhibition (Preweanlings)
Brain AChE0.25MaleNo Effect10-15%
FemaleNo Effect10-15%
0.50MaleNo Effect24-27%
FemaleNo Effect24-27%
1.0MaleNo Effect42-43%
Female12%42-43%
Erythrocyte AChE0.25MaleNo Effect17-24%
FemaleNo Effect17-24%
0.50Male23%34-39%
Female57%34-39%
1.0Male23%47-49%
Female66%47-49%
Data from a 2023 Bayer neurotoxicity study in Wistar rats. bayer.com

Systemic Biochemical Responses to this compound Exposure

Beyond the nervous system, exposure to organophosphates like this compound can induce a range of systemic biochemical responses, with the liver being a primary target for toxic effects. srce.hrssu.ac.ir The liver plays a crucial role in the detoxification and metabolism of xenobiotics, including pesticides. ssu.ac.ir

Exposure to this compound has been associated with adverse effects on the liver and the modulation of hepatic enzymes. researchgate.net Studies have shown that exposure can lead to significantly elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage. researchgate.netnih.gov Histopathological examinations of liver tissue from rats treated with this compound have revealed cellular damage, including vacuolar degeneration of hepatocytes and hepatocellular necrosis. researchgate.net

The broader class of organophosphorus pesticides has been shown to modulate other hepatic enzymes involved in detoxification pathways. nih.gov For instance, exposure can alter the activity of glutathione (B108866) S-transferase (GST) and UDP-glucuronyl transferase (UDPGT), and deplete levels of glutathione (GSH), a critical antioxidant. nih.govnih.gov These changes suggest that this compound exposure may induce oxidative stress, impairing the liver's ability to detoxify harmful substances and protect against cellular damage. srce.hrnih.gov

Renal Function Alterations

This compound, as an organophosphate pesticide, belongs to a class of chemicals known to exhibit nephrotoxic effects. mdpi.comdergipark.org.tr The kidneys are susceptible to damage from such compounds as they play a crucial role in metabolizing and eliminating xenobiotics from the body. dergipark.org.tr Studies on animals have shown that organophosphates can accumulate in the kidneys, among other organs, indicating their potential as a target for toxicity. wikipedia.org

Exposure to organophosphates has been associated with an increased risk of acute kidney injury (AKI) and may also contribute to the development of chronic kidney disease (CKD). mdpi.comnih.gov The mechanisms underlying this nephrotoxicity are complex and can involve the induction of oxidative stress and inflammation within kidney tissues. researchgate.net Research on various pesticides has demonstrated the capacity to induce histopathological changes in renal tissues, including degenerative and proliferative lesions. nih.gov

Specific research on the effects of this compound on Nile tilapia (Oreochromis niloticus) demonstrated its impact on renal function biomarkers. dntb.gov.ua In this study, exposure to this compound led to time-dependent increases in the levels of both creatinine (B1669602) and urea, which are key indicators of kidney function. dntb.gov.ua Elevated levels of these markers in the blood typically signify diminished renal filtration and function. researchgate.net This finding in a fish model provides direct evidence that this compound can induce detrimental biochemical alterations indicative of renal distress. dntb.gov.ua

Oxidative Stress Induction

A significant biochemical mechanism of this compound toxicity is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense systems to neutralize them. researchgate.netnih.gov

Research conducted on zebrafish embryos (Danio rerio) provides clear evidence of this compound-induced oxidative stress. Exposure to this compound resulted in a significant and concentration-dependent increase in ROS levels. researchgate.net This overproduction of ROS can lead to cellular damage to lipids, proteins, and nucleic acids. researchgate.net

The study also monitored the activity of key antioxidant enzymes. The activity of catalase (CAT), an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, was observed to increase. Concurrently, the activity of superoxide (B77818) dismutase (SOD), which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, was found to decrease. This specific inhibition of SOD activity suggests a targeted disruption of the antioxidant defense system by this compound. researchgate.net

Lipid Peroxidation

The excessive production of ROS induced by this compound can lead to a damaging process known as lipid peroxidation. researchgate.net This process involves the oxidative degradation of lipids, particularly the polyunsaturated fatty acids that are major components of cell membranes. nih.gov The integrity and functionality of cellular membranes can be compromised by lipid peroxidation, leading to cell injury. researchgate.net

A primary and widely used biomarker for measuring the extent of lipid peroxidation is malondialdehyde (MDA). nih.govresearchgate.netmdpi.com In the study on zebrafish embryos, the increase in ROS levels following this compound exposure was accompanied by a corresponding increase in the concentration of MDA. researchgate.net This indicates that this compound actively causes oxidative damage to lipids.

However, the response can vary between species. In a study involving larvae of the tropical gar (Atractosteus tropicus), exposure to this compound did not result in a significant change in lipid peroxidation levels, suggesting that susceptibility to this specific toxic mechanism can differ across taxa. researchgate.net

Interactive Table: Effect of this compound on Oxidative Stress Biomarkers in Zebrafish Embryos Data sourced from a study on the cardiac toxicity of this compound in zebrafish embryos. The table shows the relative changes in the activity or concentration of key biomarkers following exposure.

BiomarkerControlThis compound (10 mg/L)This compound (20 mg/L)This compound (30 mg/L)Effect Observed
SOD Activity HighModerateLowVery LowDecreased Activity
CAT Activity BaselineIncreasedMore IncreasedHighly IncreasedIncreased Activity
MDA Content BaselineIncreasedMore IncreasedHighly IncreasedIncreased Content

Note: This table is a qualitative representation based on the reported significant changes. "Baseline," "High," "Low," and "Increased" are used to illustrate the trends observed in the study. researchgate.net

Comparative Biochemical Mechanisms Across Organismal Taxa

The primary mechanism of action for this compound, like other organophosphate insecticides, is conserved across a wide range of organismal taxa, including insects and vertebrates such as fish and mammals. herts.ac.uknih.gov This core mechanism is the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.comnih.gov AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. wikipedia.org By inhibiting AChE, this compound causes an accumulation of acetylcholine in synaptic clefts, leading to excessive stimulation of cholinergic receptors and subsequent neurotoxicity. mdpi.comnih.gov this compound has been demonstrated to be a potent inhibitor of human AChE. nih.govresearchgate.net This shared neurotoxic pathway explains its efficacy as a broad-spectrum insecticide and also forms the basis of its toxicity in non-target organisms, including mammals and birds. wikipedia.orgherts.ac.uk

While AChE inhibition is the universal primary mechanism, other biochemical interactions can vary between different animal groups. For instance, the induction of oxidative stress and subsequent lipid peroxidation has been clearly demonstrated as a significant toxic mechanism in aquatic vertebrates like zebrafish. researchgate.net Studies in fish have also shown this compound-induced alterations in renal and liver function biomarkers. dntb.gov.ua In mammals, short-term toxicity studies have primarily highlighted the inhibition of cholinesterase in erythrocytes and the brain, with some species-specific effects like cellular vacuolisation in dogs. wikipedia.org

Therefore, while the fundamental neurotoxic action of this compound via AChE inhibition is a common feature across diverse taxa, the expression of secondary toxic effects, such as oxidative stress and organ-specific damage, can differ, highlighting the importance of comparative toxicological studies.

Environmental Fate and Transport of Ethoprophos

Degradation Pathways of Ethoprophos in Environmental Compartments

The primary mechanism of this compound dissipation in soil is microbial degradation. oup.com While other processes like hydrolysis can occur, biological breakdown by microorganisms plays a crucial role in its environmental fate.

Microbial Biodegradation in Soil

Microbial biodegradation is the dominant process responsible for the breakdown of this compound in soil. oup.com This process can lead to the rapid dissipation of the compound, especially in soils with a history of this compound application. oup.comresearchgate.net

Role of Specific Bacterial Strains (e.g., Pseudomonas putida) in this compound Degradation

Several bacterial strains have been identified as key players in the biodegradation of this compound. Notably, strains of Pseudomonas putida (specifically isolates epI and epII) have been isolated from this compound-treated soils and demonstrated the ability to degrade the compound. oup.comoup.comnih.govresearchgate.net These Pseudomonas putida strains can degrade this compound in mineral salts medium with nitrogen within a relatively short period, often less than 50 hours, accompanied by bacterial population growth. nih.gov Other bacterial genera, such as Bacillus, Serratia, Klebsiella, Stenotrophomonas, and Acinetobacter, have also been found to include this compound-degrading strains. aloki.hu Sphingomonas paucimobilis is another bacterium capable of completely degrading this compound. oup.comnih.gov Fungal strains like Aspergillus flavus and Fusarium oxysporum have also shown the ability to degrade this compound. researchgate.netresearchgate.net

Specific bacterial isolates, such as Pseudomonas putida strains epI and epII, exhibit substrate specificity, effectively degrading this compound but showing only slow degradation rates for other organophosphorus nematicides like cadusafos, isazofos, isofenphos, and fenamiphos (B133129). oup.comoup.comnih.gov This specificity is attributed to structural differences between this compound and these other compounds. oup.comoup.comnih.gov

Mineralization to Carbon Dioxide

Complete breakdown of this compound through microbial activity can lead to its mineralization, including the evolution of carbon dioxide. researchgate.netnih.gov Studies using 14C-labelled this compound, specifically labelled in the propyl moiety, have shown significant evolution of 14CO2, indicating mineralization of this part of the molecule. researchgate.netnih.gov Mineralization of the propyl-labelled this compound can account for a substantial percentage of the applied radioactivity, potentially reaching around 60% after a certain period. researchgate.netnih.gov

Influence of Soil Characteristics on Biodegradation Rates

The rate of this compound biodegradation in soil is influenced by various soil characteristics and environmental conditions. Degradation half-lives in soil have been reported to range from 3 to 30 days, depending on these factors. oup.comoup.com

Key soil characteristics affecting biodegradation include:

Soil pH: Pseudomonas putida strains have shown rapid degradation of this compound in a pH range of 5.5 to 7.6, but their degrading ability was significantly reduced or completely lost at pH 5 or below. nih.govresearchgate.net Higher pH values have also been associated with faster pesticide degradation in some studies. researchgate.net

Soil Moisture: The bacterium Pseudomonas putida epI was able to rapidly degrade this compound at soil water potentials of -33 and -10 kPa, but its activity was significantly reduced at -1500 kPa. researchgate.net

Temperature: Degradation by Pseudomonas putida was most rapid when incubated at 25 and 37°C. nih.gov While degradation occurred at 5°C, it was at a slower rate. nih.govresearchgate.net

Organic Matter Content: Efficient degradation by Pseudomonas putida epI was observed across a range of organic matter contents (0.3% to 8.5%). researchgate.net However, degradation was somewhat slower in soil with higher organic matter, potentially due to increased adsorption and reduced bioavailability of this compound. researchgate.nettandfonline.com

Soil Type: Degradation rates can vary depending on the soil type. researchgate.netscialert.net For instance, half-lives of this compound have been observed to differ significantly between sandy loam/loam soils and humic/peaty sands. researchgate.net

The initial concentration of the pesticide can also influence the biodegradation rate, with degradation rates tending to decrease as this compound concentration increases. aloki.huscialert.net

Enhanced Biodegradation Phenomena

Enhanced biodegradation, also known as accelerated degradation, is a phenomenon where the repeated application of this compound to soil leads to a more rapid degradation of the compound compared to soils with no prior exposure. oup.comresearchgate.netresearchgate.net This occurs due to the adaptation and enrichment of specific soil microbial populations capable of efficiently degrading this compound. oup.comresearchgate.netoup.comresearchgate.net

Enhanced biodegradation of this compound has been observed in field soils with a history of previous this compound exposure. oup.comresearchgate.netoup.com Once established, this enhanced degrading ability can be quite stable, persisting for a significant period after the last application. researchgate.net Studies have shown that introducing high inoculum densities of this compound-degrading bacteria, such as Pseudomonas putida epI, into soil can lead to rapid degradation of fresh this compound additions, even in soils without a history of enhanced degradation. oup.comoup.comresearchgate.net This highlights the role of specific microbial populations in this phenomenon.

Hydrolysis in Aqueous Media

Hydrolysis is a significant degradation pathway for many pesticides in aquatic environments. This compound is reported to be stable to hydrolysis under sterile conditions within a pH range of 3 to 7 at temperatures between 20 and 25°C. nih.govresearchgate.net However, rapid hydrolysis has been observed in alkaline media. nih.gov

pH Dependence of Hydrolysis

The rate of hydrolysis of this compound is dependent on pH. It is very stable in neutral and weakly acidic conditions. nih.gov At pH 9 and temperatures between 20 and 25°C, hydrolysis occurs, leading to the formation of ethyl alcohol and S,S-dipropyl phosphorodithioic acid. nih.govresearchgate.net This indicates that as pH increases into the alkaline range, the rate of hydrolysis for this compound accelerates. nih.govgpnmag.com

Photolysis Stability

Photolysis, the degradation of a substance by light, is another potential environmental fate process. Studies indicate that this compound is stable to photolytic breakdown. nih.govresearchgate.netuc.pt An aqueous photolysis study conducted at 25°C and pH 7 found the compound to be photolytically stable. nih.govresearchgate.net Similarly, a soil photolysis study showed no degradation of this compound over 30 days of irradiation, further supporting its stability to photolytic breakdown. nih.govresearchgate.net

Mobility and Distribution in Environmental Matrices

The mobility and distribution of this compound in the environment are primarily governed by its interaction with soil and its potential for transport through water.

Soil Adsorption and Desorption Dynamics

This compound exhibits very high to medium mobility in soil. nih.govresearchgate.net Reliable batch adsorption/desorption studies conducted in seven different soils have shown that the adsorption of this compound is not dependent on pH within the range of 5.7 to 7.4. nih.govresearchgate.net The organic carbon sorption coefficient (Koc) for this compound is reported to be 111 mL/g, indicating that it sorbs moderately to soil. uc.pt Despite this moderate sorption, this compound can still move away from the application area in soil, as observed in studies where it was detected in soil between crop rows where no pesticide was applied. uc.ptnih.gov

Leaching Potential to Groundwater

The leaching potential of this compound to groundwater is a significant environmental concern. Based on its physicochemical properties and GUS (Groundwater Ubiquity Score) value, this compound has a possible potential for leaching. uc.pt Lysimeter studies have shown that this compound can reach levels in leachate that occasionally exceed the parametric drinking water limit of 0.1 μg/L in vulnerable situations. nih.gov For instance, a 2-year lysimeter study in the UK with an application rate of 9.44 kg a.s./ha resulted in annual average concentrations of this compound in the leachate ranging from 0.143 to 4.02 μg/L. nih.govresearchgate.net Semi-field studies under Mediterranean agricultural conditions also demonstrated that leaching to groundwater was an important transfer pathway, with high concentrations detected in leachates from simulated maize (130 μg/L) and potato (630 μg/L) crop scenarios following a "worst-case" application. uc.ptnih.gov However, confined field leaching studies in the Netherlands with application rates up to 10 kg a.s./ha did not detect this compound in the leachate. nih.govresearchgate.net Environmental fate modeling using FOCUS scenarios and models like PEARL and PELMO for applications to potatoes at 6 kg/ha suggested that the potential for groundwater exposure above the 0.1 μg/L limit was low in geoclimatic situations represented by the nine FOCUS groundwater scenarios. nih.gov Despite these varying results, the potential contamination of groundwater by this compound cannot be completely ruled out for all scenarios. nih.gov

Runoff Transfer to Surface Waters

This compound can also be transferred to surface waters through runoff. uc.ptnih.gov Although a majority of applied this compound may sorb to the soil application area, the presence of the pesticide has been detected in runoff waters. uc.ptnih.gov Studies have shown that this compound can enter surface waters in both dissolved form and bound to suspended and eroding materials, consistent with its water solubility and partitioning behavior. regulations.gov The likelihood of adverse effects on aquatic organisms is increased because this compound can contaminate surface water via runoff for up to several months after application. regulations.gov In some field studies, a notable percentage of applied this compound has been estimated to be removed by runoff to rivers or coastal waters. iaea.org For example, approximately 0.01 to 0.1% of liquid and granular this compound applied to a sandy loam soil in a small watershed was detected in runoff water after application. nih.gov In a study in the Yakima River basin, Washington, this compound was detected in surface water samples, although at a low detection frequency compared to other pesticides. usgs.gov

This compound Environmental Fate Data Highlights

ProcessObservationConditionsSource(s)
HydrolysisStablepH 3-7, 20-25°C, sterile conditions nih.govresearchgate.net
HydrolysisRapid hydrolysisAlkaline media nih.gov
HydrolysisHydrolysis observed with formation of degradation productspH 9, 20-25°C nih.govresearchgate.net
PhotolysisStable to photolytic breakdownAqueous (pH 7, 25°C), Soil (30 days irradiation) nih.govresearchgate.netuc.pt
Soil AdsorptionVery high to medium mobilityVarious soils nih.govresearchgate.net
Soil AdsorptionAdsorption not pH dependentpH 5.7-7.4 nih.govresearchgate.net
Soil Sorption Coeff.Kfoc 111 mL/g (moderate sorption)- uc.pt
Leaching PotentialPossible potential for leaching (based on GUS)- uc.pt
LeachingDetected in leachate (occasionally > 0.1 μg/L in vulnerable situations)Lysimeter studies nih.gov
LeachingHigh concentrations in leachate (130-630 μg/L) in semi-field studiesMediterranean conditions, "worst-case" application uc.ptnih.gov
LeachingNot detected in leachateConfined field studies (Netherlands) nih.govresearchgate.net
RunoffDetected in runoff waterVarious studies nih.govuc.ptnih.gov
RunoffEstimated 0.01-0.1% of applied detected in runoffSandy loam soil, small watershed nih.gov
RunoffPotential for contamination of surface water for months after application- regulations.gov

Volatilization from Soil and Water Surfaces

Volatilization is a process by which this compound can dissipate from soil and water surfaces into the atmosphere. The extent of volatilization is influenced by several factors, including the compound's inherent physical properties, soil characteristics (such as moisture content and organic matter), temperature, and air flow.

Based on its physical properties, volatilization from water surfaces is generally not expected to be a significant fate process for this compound. This is supported by its Henry's Law constant, which is reported as 1.62 x 10⁻⁷ atm-cu m/mole or 1.7 x 10⁻⁷ atm-cu m/mole nih.gov. Another source provides a Henry's law constant at 25 °C of 1.35 x 10⁻² Pa m³ mol⁻¹ herts.ac.uk. The vapor pressure of this compound is reported as 0.00038 mm Hg at 20-25 °C or 46.5 mPa at 26°C, and 78 mPa at 20 °C nih.govherts.ac.ukinchem.org. Despite these values, which might suggest some potential for volatilization, the Henry's Law constant indicates that volatilization from water is limited nih.govepa.gov.

Volatilization from moist soil surfaces is also generally not expected to be an important fate process based on the Henry's Law constant nih.gov. However, research findings indicate that volatilization from soil can occur and is influenced by soil moisture levels. Under laboratory conditions, studies have shown that the percentage of applied this compound residue lost through volatilization after 12 hours increased with increasing soil moisture content nih.govnih.goviaea.org.

Detailed research findings on volatilization from soil surfaces highlight this dependency on moisture. A study using a sandy loam soil with varying moisture levels reported the following volatilization percentages after 12 hours nih.govnih.goviaea.org:

Soil Moisture Level (%)Volatilization (% of applied residue after 12 hours)
11.4 - 3.6
102.3 - 4.5
206.5 - 20.2

This data indicates that higher soil moisture content facilitates greater volatilization of this compound.

Another study comparing the volatilization of this compound with other pesticides from a sandy soil found that the rate of volatilization of this compound was lower than that of tri-allate but higher than that of parathion (B1678463) wur.nl. The study estimated the percentage of the applied this compound dosage lost by volatilization during the first two weeks after application to be about 24% wur.nl. During the first 4 days, with daily maximum temperatures between 12 and 21 °C, the volatilization loss was estimated at 7% of the dosage, while during the subsequent 22 days, losses were estimated at 5% wur.nl. This suggests that a significant fraction of surface-applied this compound can disappear by volatilization, particularly shortly after application researchgate.net. The decrease in volatilization rate over time can be influenced by factors such as the drying out of the soil surface and increased adsorption onto soil particles wur.nl.

Studies in artificial paddy water systems observed volatilization of this compound during the first 5 days after treatment acs.org. The cumulative volatilization of this compound from paddy water represented a minor fraction of the total applied mass, with a total mass lost through volatilization of 0.62 mg/m² over the studied period acs.org.

While volatilization from dry soil surfaces is not expected based on its vapor pressure, the influence of soil moisture and other environmental factors demonstrates that volatilization can contribute to the dissipation of this compound from treated areas, particularly from moist soil surfaces shortly after application nih.govwur.nlresearchgate.net.

Ecotoxicological Impact of Ethoprophos

Aquatic Organism Responses to Ethoprophos Exposure

This compound poses a potential for adverse effects on aquatic animal taxa, with both acute and chronic risks identified for freshwater and estuarine/marine fish and invertebrates, as well as sediment invertebrates. regulations.gov Studies in Costa Rica have detected this compound in surface waters at concentrations posing a very high chronic risk to aquatic organisms. pan-uk.org

Toxicity to Fish Species (e.g., Oreochromis niloticus, Astyanax aeneus, Atractosteus tropicus)

This compound has been shown to have toxic effects on various fish species. Research on the native tropical fish Astyanax aeneus in Costa Rican banana plantations indicated significant cholinesterase inhibition in brain and muscle tissue following laboratory exposure to this compound. pan-uk.orgnih.govjeb.co.in Similarly, studies on the larvae of the gar Atractosteus tropicus have evaluated the acute toxicity and biomarker responses to this compound exposure. scielo.sa.crnih.govresearchgate.netoalib.comucr.ac.crscielo.sa.cr For A. tropicus larvae, the 96-hour LC50 was determined to be 859.7 μg/L. scielo.sa.crnih.govresearchgate.netucr.ac.crscielo.sa.cr Compared to other species like Cyprinodon variegatus (LC50 = 958 μg/L) and Oncorhynchus mykiss (LC50 = 700 μg/L), A. tropicus shows sensitivity to this compound. scielo.sa.crresearchgate.net Low concentrations of this compound (96 µg/L) have also been shown to cause detrimental effects on the Nile tilapia, Oreochromis niloticus, including neurotoxicity, hepatorenal biomarker inductions, and genotoxic effects in a time-dependent manner. scilit.com

A key mechanism of toxicity for organophosphate pesticides like this compound is the inhibition of cholinesterase (ChE) activity. scielo.sa.crnih.govilo.org This enzyme is crucial for the proper functioning of the nervous system. scielo.sa.cr In Atractosteus tropicus larvae, significant ChE inhibition (by 20%) was observed at a concentration of 50 μg/L, which was identified as the lowest observed effect concentration (LOEC). scielo.sa.crnih.govresearchgate.netucr.ac.crscielo.sa.cr At a higher concentration of 400 μg/L, the inhibition reached 79%. scielo.sa.crnih.govresearchgate.netscielo.sa.cr The no observed effect concentration (NOEC) for ChE activity in A. tropicus larvae was determined to be 10 μg/L. scielo.sa.crnih.govresearchgate.netscielo.sa.cr For Astyanax aeneus, laboratory studies confirmed that exposure to this compound led to significantly lower ChE activity in both brain and muscle tissue compared to control groups. nih.govjeb.co.in A sublethal exposure to this compound caused a significant (54%) reduction of brain ChE activity in Astyanax aeneus. nih.gov An inhibition of 20% in ChE activity is considered a reliable indicator of exposure to organophosphates and carbamates, while inhibition over 50% can be indicative of mortality in fish kill scenarios. scielo.sa.crresearchgate.net

Biomarkers are valuable tools in environmental studies for detecting early effects of pollutants at different biological levels. scielo.sa.crnih.govresearchgate.netucr.ac.crscielo.sa.cr Studies on Atractosteus tropicus larvae exposed to this compound evaluated biomarkers such as cholinesterase (ChE), glutathione (B108866) S-transferase (GST), and lipid peroxidation (LPO). scielo.sa.crnih.govresearchgate.netucr.ac.crscielo.sa.cr While significant ChE inhibition was observed, no significant variations were found in GST activity and LPO in A. tropicus larvae after this compound exposure in this specific study. scielo.sa.crnih.govresearchgate.netscielo.sa.cr Research on Astyanax aeneus utilized a multibiomarker approach, examining effects at both sub-individual (cellular) and individual (metabolism, behavior) levels. nih.gov This study found that while sublethal this compound exposure significantly reduced brain ChE activity, other biomarkers like oxidative stress, biotransformation reactions, and resting metabolic rate were not affected. nih.gov However, this compound exposure did modify antipredator behaviors in A. aeneus, such as escape response and detection avoidance. nih.gov The relationship between ChE activity and reaction time in A. aeneus suggests that pesticide-induced ChE inhibition can reduce the escape ability of fish. nih.gov Studies on Oreochromis niloticus showed that this compound induced neurotoxicity (AChE inhibition), hepatorenal biomarkers (ALP, ALT, AST, creatinine (B1669602), urea), and genotoxic markers (micronuclei and other nuclear abnormalities) in a time-dependent manner. scilit.com

This compound has been identified as posing a high chronic risk to aquatic organisms. regulations.govpan-uk.org In some environmental scenarios, high chronic risk to fish was identified even when considering mitigation measures like vegetated buffer strips. nih.gov this compound was detected in surface waters in Costa Rica at concentrations that represented a very high chronic risk for aquatic organisms. pan-uk.org

Effects on Aquatic Invertebrates (e.g., Daphnia magna, Cladocera species)

This compound is highly to very highly toxic to aquatic invertebrates. herts.ac.ukregulations.gov Studies have investigated the toxicity of this compound to various aquatic invertebrates, including Daphnia magna and native Cladocera species. researchgate.netnih.govnih.govwikipedia.orgresearchgate.net

Acute toxicity tests with the cladoceran Daphnia magna have shown a 48-hour EC50 of 289.8 μg/L for this compound. nih.govresearchgate.net Native cladoceran species from Costa Rica, Daphnia ambigua and Simocephalus serrulatus, were found to be significantly more sensitive to this compound than Daphnia magna, with 48-hour EC50 values of 12.9 μg/L and 10.6 μg/L, respectively. nih.govresearchgate.net This indicates that tropical native species may be more sensitive than standard test species from temperate regions. nih.govresearchgate.net High acute risk to aquatic invertebrates, including sediment-dwelling organisms, has been identified in several environmental scenarios, even with mitigation measures in place. nih.gov Chronic risk to aquatic invertebrates is also a significant concern, with high chronic risk concluded for multiple environmental scenarios, even when considering mitigation measures. nih.gov this compound is considered to pose a high chronic ecotoxicity risk to Daphnia. herts.ac.uk Studies evaluating the ecotoxicity of water matrices (leachate, runoff, and elutriate) from simulated agricultural scenarios treated with this compound showed lethal toxicity to Daphnia magna. uc.ptnih.gov Leachate waters, in particular, caused high toxicity to D. magna after 48-hour exposure, with an LC50 of 27.5% (referring to the concentration of the leachate). uc.pt This corresponds to an estimated 48-hour LC50 value of 173 μg/L based on the measured this compound concentration in the leachate. uc.pt No effect on Simocephalus serrulatus reproduction was observed at concentrations between 1 and 4 μg/L in a reproduction test. nih.govresearchgate.net

Here are some data tables based on the search results:

Table 1: Acute Toxicity of this compound to Fish Species

SpeciesLife StageEndpointConcentration (µg/L)Study DurationReference
Atractosteus tropicusLarvae96hr LC50859.796 hours scielo.sa.crnih.govresearchgate.netucr.ac.crscielo.sa.cr
Cyprinodon variegatusNot specifiedLC50958Not specified scielo.sa.crresearchgate.net
Oncorhynchus mykissNot specifiedLC50700Not specified scielo.sa.crresearchgate.net

Table 2: Cholinesterase Inhibition in Atractosteus tropicus Larvae Exposed to this compound

This compound Concentration (µg/L)ChE Inhibition (%)Effect LevelReference
10No inhibitionNOEC scielo.sa.crnih.govresearchgate.netscielo.sa.cr
5020LOEC scielo.sa.crnih.govresearchgate.netucr.ac.crscielo.sa.cr
40079Significant scielo.sa.crnih.govresearchgate.netscielo.sa.cr

Table 3: Acute Toxicity of this compound to Cladoceran Species

SpeciesEndpointConcentration (µg/L)Study DurationReference
Daphnia magna48hr EC50289.848 hours nih.govresearchgate.net
Daphnia ambigua48hr EC5012.948 hours nih.govresearchgate.net
Simocephalus serrulatus48hr EC5010.648 hours nih.govresearchgate.net
Ceriodaphnia dubiaEC5018.2Not specified nih.gov

Effects on Aquatic Invertebrates (e.g., Daphnia magna, Cladocera species)

Terrestrial Organism Responses to this compound Exposure

The application of this compound in agricultural settings can lead to the exposure of a wide range of non-target terrestrial organisms, resulting in adverse effects on their survival, reproduction, and behavior.

Effects on Non-Target Soil Macro-organisms (e.g., Earthworms, Collembolans)

This compound has demonstrated toxicity to crucial soil macro-organisms, including earthworms and collembolans. Studies have shown that this compound can significantly impact the reproduction and abundance of these invertebrates.

Research evaluating the terrestrial toxicity of this compound using natural soil from a Mediterranean agricultural area found that this compound was particularly toxic to collembolans, affecting their reproduction. uc.ptuc.pt The insecticide caused a total loss in reproduction of Folsomia candida in laboratory bioassays. frontiersin.orgresearchgate.net For the earthworm Eisenia andrei, chronic exposure to this compound resulted in an EC50 value of 8.3 mg a.i. kg−1 dw soil in an 8-week study. researchgate.net Another study indicated a 14-day LC50 of 39.6 mg/kg for earthworms, demonstrating a moderate level of harm. researchgate.net Adverse effects on the abundance and biomass of earthworms have also been documented, with reported reductions of 88–95% and 83–96%, respectively, three weeks after application of a granular formulation in turf soil. uc.pt

The sensitivity to this compound can vary among different soil invertebrate species. While earthworms are often considered indicators, studies suggest they may not always be the most sensitive organisms, highlighting the need for assessing a broader range of non-target species in risk assessments. uc.ptresearchgate.net

Here is a summary of ecotoxicity data for this compound on selected soil macro-organisms:

OrganismEndpointValueReference
Folsomia candidaReproduction EC500.027 mg a.i. kg−1 dw soil uc.ptuc.pt
Folsomia candidaReproductionTotal loss frontiersin.orgresearchgate.net
Eisenia andreiChronic EC508.3 mg a.i. kg−1 dw soil (8 weeks) researchgate.net
Earthworms14-day LC5039.6 mg/kg researchgate.net
EarthwormsAbundance88–95% reduction uc.pt
EarthwormsBiomass83–96% reduction uc.pt

Toxicity to Birds

This compound is considered highly toxic to birds, particularly through dietary exposure, such as the ingestion of contaminated seeds or soil-dwelling organisms like earthworms containing residues. regulations.govwikipedia.orgherts.ac.uk

Studies have determined the acute oral toxicity of this compound in various bird species. The oral LD50 for the Mallard duck (Anas platyrhynchos) is 12.6 mg/kg body weight, for the Pheasant is 4.2 mg/kg body weight, and for the Chicken is 6.1 mg/kg body weight. who.int For the house sparrow, the LD50 is reported as 4.8 mg/kg. peerj.com

This compound was identified as the pesticide with the highest toxic load to corn buntings in Great Britain in 2016, representing a significant number of potential lethal doses due to its high acute toxicity and the quantities applied. peerj.comresearchgate.net The risk to birds from dietary exposure to earthworms contaminated with this compound has been identified as a potential concern. regulations.gov

Here is a summary of acute oral toxicity data for this compound on birds:

SpeciesEndpointValue (mg/kg b.w.)Reference
Mallard duckOral LD5012.6 who.int
PheasantOral LD504.2 who.int
ChickenOral LD506.1 who.int
House sparrowOral LD504.8 peerj.com

Chronic dietary risk to birds associated with emulsifiable concentrate applications has also been indicated. regulations.gov In a reproduction study with Mallard ducks, the lowest observed effect concentration (LOEC) was 40 ppm, based on reductions in eggs laid, eggs set, viable embryos, and live 3-week embryos. nih.gov

Impact on Bees and Other Non-Target Arthropods

This compound is extremely toxic to bees under direct exposure conditions. wikipedia.org It is classified as moderately toxic to honey bees. regulations.gov

A study assessing pesticide risk to bees using the PRIMET model in Cameroon predicted this compound to pose a "Possible Risk" to bees, with an Exposure Toxicity Ratio (ETR) of 69. researchgate.netnih.gov While some studies indicate low toxicity to bees, this appears to be contradicted by other findings and classifications. uc.ptresearchgate.net

For other non-target arthropods, high risk has been concluded. nih.gov Laboratory studies with standard indicator species were not available, but toxicity studies with Poecilus cupresus and Aleochara bilineata were available and indicated a high risk that could not be refined with existing higher-tier data. nih.gov

Accumulation in Non-Target Organisms (e.g., Sloths)

Studies conducted in agricultural landscapes where this compound is used have detected its presence in non-target organisms, indicating potential accumulation or exposure.

In a study of wild and captive sloths (Bradypus variegatus and Choloepus hoffmanni) in an agricultural area of Northeastern Costa Rica, this compound was one of the active ingredients detected in sloth samples. jeb.co.inresearchgate.netnih.gov this compound was detected in hair samples of wild sloths at the highest concentrations among the sampled matrices (hair, paw wash, and mouth clean). jeb.co.inresearchgate.net The presence of this compound in sloths inhabiting areas near banana and pineapple plantations where the nematicide is applied suggests exposure and potential for accumulation in their tissues, although the study primarily focused on detection and cholinesterase activity rather than detailed bioaccumulation kinetics. jeb.co.inresearchgate.netnih.gov This exposure indicates a potential threat to wildlife species in these agricultural landscapes. jeb.co.inresearchgate.netnih.gov

Toxicology of Ethoprophos in Mammalian Systems

Cholinesterase Inhibition in Mammals

Ethoprophos acts as a direct inhibitor of cholinesterases by phosphorylating the esteratic site of the enzyme, leading to the accumulation of acetylcholine (B1216132) at nerve synapses and myoneural junctions, which causes toxic effects who.intnih.gov. Cholinesterase inhibition is reported as the most sensitive parameter in studies involving oral exposure in dogs, mice, and rats inchem.org.

Erythrocyte and Brain Cholinesterase Inhibition

Studies in various mammalian species have demonstrated the inhibition of both erythrocyte and brain cholinesterase activity following exposure to this compound wikipedia.orgbayer.com.

In rats, dermal exposure to this compound resulted in statistically significant inhibition of erythrocyte acetylcholinesterase activity, with inhibition exceeding 20% observed in females at all tested doses at week 2 and in both sexes at higher doses at week 4 inchem.org. Brain acetylcholinesterase activity was also significantly inhibited in a dose-related manner at higher dermal doses in rats inchem.org.

Oral studies in rats showed dose-related inhibition of plasma and erythrocyte cholinesterase activities inchem.org. Brain cholinesterase activity was inhibited in a dose-dependent manner, with significant inhibition observed at higher dietary concentrations inchem.orginchem.org. For example, in a 2-year feeding study in rats, brain cholinesterase activity was significantly inhibited at weeks 52 and 104 at intermediate and high doses inchem.org.

In mice, short-term exposure to this compound has been shown to inhibit erythrocyte and brain cholinesterase wikipedia.org. A 2-year feeding study in mice established a No Observed Adverse Effect Level (NOAEL) for erythrocyte cholinesterase inhibition inchem.org.

Studies in dogs also indicate that inhibition of brain acetylcholinesterase activity is a sensitive parameter, with a NOAEL for brain acetylcholinesterase activity inhibition identified in a 52-week study inchem.org.

Data from studies on cholinesterase inhibition are summarized in the table below:

SpeciesRoute of ExposureEnzyme InhibitedKey FindingsSource
RatDermalErythrocyte AChE, Brain AChEDose-related and significant inhibition at various doses and time points. inchem.org
RatOralPlasma ChE, Erythrocyte ChE, Brain ChEDose-related inhibition; Brain ChE significantly inhibited at higher doses. inchem.orginchem.org
MouseOralErythrocyte ChE, Brain ChEInhibition observed in short-term studies; NOAEL for erythrocyte ChE inhibition in a 2-year study. wikipedia.orginchem.org
DogOralBrain AChESensitive parameter; NOAEL identified in a 52-week study. inchem.org

Cholinesterase Aging Phenomenon

Cholinesterase aging is a phenomenon that can occur after organophosphate inhibition, where a further dealkylation of the phosphorylated enzyme complex makes reactivation by oximes difficult or impossible researchgate.net. While well-established for organophosphates with methylated or ethyl alkyl groups, the aging phenomenon for dipropylated organophosphates like this compound is less documented aphrc.orgingentaconnect.comcolab.wsbenthamdirect.com.

A case report of acute this compound poisoning in a child highlighted the potential for cholinesterase aging aphrc.orgingentaconnect.comcolab.wsbenthamdirect.com. Despite low levels of butyrylcholinesterase and acetylcholinesterase throughout hospitalization, the introduction of the reactivator pralidoxime (B1201516) was delayed aphrc.orgingentaconnect.comcolab.wsbenthamdirect.com. The slow recovery of enzyme activity in this case, despite clinical improvement, suggested the possibility of cholinesterase aging aphrc.orgingentaconnect.comcolab.wsbenthamdirect.com. This underscores the importance of timely administration of pralidoxime in this compound poisoning to potentially mitigate the risk of aging aphrc.orgingentaconnect.comcolab.wsbenthamdirect.com.

Systemic Effects of this compound Exposure

Beyond its primary effect on cholinesterases, this compound exposure has been associated with other systemic toxicities in mammals.

Hepatic Toxicity and Liver Function Alterations

Studies have indicated that this compound can induce hepatic toxicity and alterations in liver function in mammals inchem.orgresearchgate.netresearchgate.netresearchgate.net.

In dogs, a 52-week oral study provided evidence of a hepatotoxic response in mid- and high-dose animals, characterized by alterations in liver histology accompanied by disturbances in related serum chemistry values inchem.org. Pathological findings in the liver of dogs treated with this compound for 52 weeks included vacuolation, focal necrosis, pigment deposition, Kupffer-cell pigment, fibrosis, and biliary proliferation, with the incidence and severity often dose-related inchem.org.

In rats, histopathological studies have shown that this compound can cause vacuolar degeneration of hepatocytes and hepatocellular necrosis researchgate.netresearchgate.net. Some treated rats exhibited congestion and pleomorphic cells around hepatic vessels, as well as marked congestion and leucocytic infiltration researchgate.net. Biochemical parameters indicative of liver function, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), have been reported to increase significantly following this compound exposure in mice researchgate.netresearchgate.net.

This compound residues have also been found to accumulate in the liver of rats researchgate.net.

Renal Toxicity and Kidney Function Alterations

This compound exposure has also been linked to renal toxicity and alterations in kidney function researchgate.netresearchgate.net.

In rats, studies have shown that this compound can lead to kidney damage, including congestion, edema, hemorrhage, hemosidrosis, cloudy swelling, and perivascular infiltration with inflammatory cells researchgate.net. Biochemical parameters related to renal function, such as creatinine (B1669602) and urea, have been observed to increase significantly in mice exposed to this compound researchgate.netresearchgate.net.

This compound residues have also been detected in the kidneys of rats researchgate.net. Decreased kidney weights were noted in rats following dermal exposure at higher doses inchem.org.

Hematological Changes (e.g., Hemoglobin Concentrations)

This compound exposure has been associated with hematological changes in mammals wikipedia.orginchem.orgresearchgate.net.

In rats, a fall in hemoglobin concentrations has been observed following extended exposure to this compound wikipedia.org. Studies in mice have also indicated effects on hematological development and a decline in most hematological indices after exposure to this compound researchgate.netresearchgate.net. In dogs, statistically significant lower red cell count, hemoglobin concentration, and hematocrit were noted in high-dose males compared to controls in a 52-week study inchem.org.

The only treatment-related change in hematological parameters in some rat studies was statistically significant inhibition of cholinesterase activity inchem.org.

Respiratory Effects

Acute toxicity studies in rats have indicated respiratory effects associated with this compound exposure. These effects were observed with a delay and were linked to an increase in lung weight. wikipedia.org Symptoms of this compound exposure in mammals can include dyspnoea and bronchial hypersecretion, which are indicative of respiratory distress. wikipedia.org

Reproductive and Developmental Toxicity Concerns

Studies in rats have demonstrated that this compound can affect reproduction. Parental toxicity in rats exposed to this compound has resulted in decreased body weight and food consumption. wikipedia.orgnih.gov Furthermore, exposure has been associated with an increased incidence of abortions and a reduction in litter sizes. wikipedia.orgnih.gov Offspring toxicity observed in these studies included decreased body weight gain and increased postnatal mortality. wikipedia.orgnih.gov While a rat developmental toxicity study found no effects on fetuses, cholinesterase measurements were not taken in that study. hc-sc.gc.ca In a rabbit developmental toxicity study, maternal toxicity was noted, but developmental toxicity could not be definitively concluded due to limitations in reporting fetal effects and a low number of dams studied. nih.gov Concerns regarding variations and malformations in the rabbit study have been addressed in risk assessments, with selected reference doses considered protective of effects on the developing fetus. hc-sc.gc.ca

Biomarkers of this compound Exposure in Mammals

Biomarkers are measurable indicators in biological systems that can be used to assess exposure, effect, or susceptibility to chemicals. epa.gov In the context of this compound exposure in mammals, biomarkers are employed to monitor the presence of the compound or its metabolites and to evaluate biological responses. epa.gov Acetylcholinesterase (AChE) activity, particularly in erythrocytes and the brain, is considered a sensitive biomarker of effect for organophosphate exposure, including this compound, as it directly reflects the inhibition of this critical enzyme. epa.govinchem.orgepa.govresearchgate.netresearchgate.net Studies in rats and mice have shown inhibition of erythrocyte and brain cholinesterase activity following short-term exposure. wikipedia.org

Metabolite EPPA as a Human Exposure Biomarker

In humans, the main metabolite of this compound is EPPA. wikipedia.orgnih.gov Monitoring studies in agricultural operators have indicated that EPPA is more predominant in humans compared to rats, suggesting its utility as a reasonable biomarker of this compound exposure in humans. nih.gov It has been concluded that residues of the metabolite EPPA should be monitored in body fluids and tissues. nih.gov The toxicity of EPPA is considered to be covered by the toxicity and concerns established for the parent compound, this compound. semanticscholar.orgnih.gov

Genotoxicity Potential Assessment

Micronuclei and Nuclear Abnormalities

Micronuclei are small extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, serving as indicators of mutagenic effects. dergipark.org.tr Nuclear abnormalities encompass a broader range of morphological changes in the nucleus, such as vacuolated nuclei, irregular shapes, binucleation, and condensed nuclei, which are also considered indicators of genotoxic damage and can complement micronucleus testing in genotoxicity assessments. researchgate.netresearchgate.netdergipark.org.tr Studies have evaluated the induction of micronuclei and other nuclear abnormalities in response to this compound exposure in various organisms as a means of assessing genotoxic potential. researchgate.netdntb.gov.uaresearchgate.netdergipark.org.tr

Neurotoxicity Assessment (Delayed Neurotoxic Effects)

This compound is known to be a neurotoxicant due to its mechanism of action as an acetylcholinesterase inhibitor. herts.ac.ukepa.govhc-sc.gc.caresearchgate.netresearchgate.netresearchgate.net Acute exposure can lead to signs of neurotoxicity consistent with cholinesterase inhibition, including tremors, salivation, laboured respiration, and depressed righting reflexes in rats and hens. hc-sc.gc.ca Beyond acute effects, organophosphate pesticides, including this compound, have been linked to delayed neurotoxic effects in humans, such as organophosphate-induced delayed polyneuropathy (OPIDP) and chronic organophosphate-induced neuropsychiatric disorder (COPIND). nih.gov While an acute delayed neurotoxicity study in hens did not show clear evidence of a neurotoxic response, high mortality in the study and equivocal findings in some birds suggested that further data, particularly on neuropathy target esterase (NTE) activity, would be beneficial. inchem.org

Table 1: Summary of Toxicological Findings in Mammalian Studies

Toxicological EndpointSpeciesObserved EffectsSource
Respiratory EffectsRatsIncreased lung weight, dyspnoea, bronchial hypersecretion wikipedia.org
Reproductive Toxicity (Parental)RatsDecreased body weight, decreased food consumption wikipedia.orgnih.gov
Reproductive Toxicity (Parental)RatsIncreased abortions, reduced litter size wikipedia.orgnih.gov
Developmental Toxicity (Offspring)RatsDecreased body weight gain, increased postnatal mortality wikipedia.orgnih.gov
Developmental Toxicity (Maternal)RabbitsReduced body weight gain nih.gov
Biomarker of ExposureHumansEPPA metabolite detected in body fluids/tissues nih.gov
Biomarker of Effect (Cholinesterase)Rats, Mice, Rabbits, DogsInhibition of erythrocyte and brain cholinesterase activity epa.govinchem.orgwikipedia.orgresearchgate.netresearchgate.net
Genotoxicity (Micronuclei/Nuclear Abnormalities)Various organismsInduction of micronuclei and nuclear abnormalities (considered indicative of damage) researchgate.netdntb.gov.uaresearchgate.netdergipark.org.tr
Neurotoxicity (Acute)Rats, HensTremors, salivation, laboured respiration, depressed righting reflexes (ChE inhibition) hc-sc.gc.ca
Neurotoxicity (Delayed)HumansLinked to OPIDP and COPIND (general for OPs, including this compound) nih.gov

Ethoprophos Resistance Mechanisms and Management Strategies

Development of Enhanced Biodegradation in Soil

Enhanced biodegradation refers to the accelerated dissipation of a chemical from soil following repeated exposure. annualreviews.org This occurs due to the enrichment of soil microorganisms capable of rapidly metabolizing the chemical. annualreviews.org Enhanced biodegradation of ethoprophos has been observed in soils with a history of its application, leading to a significant reduction in its biological efficacy. oup.comoup.com Soil sterilization studies have indicated the involvement of microbial factors in this rapid degradation. annualreviews.org

Microbial Adaptation and Persistence of Enhanced Degradation

Microbial adaptation plays a key role in the enhanced biodegradation of this compound. Studies have isolated bacteria responsible for this process from soils with a history of this compound treatment. For instance, strains of Pseudomonas putida have been identified as effective this compound-degrading bacteria. oup.comoup.comnih.gov These adapted microorganisms can rapidly degrade subsequent applications of the pesticide. annualreviews.org

The persistence of enhanced biodegradation is a critical factor in resistance management. Research has shown that enhanced biodegradation of this compound can remain evident for a considerable period, even two years after the last field application, suggesting that once established, this phenomenon can be quite stable. researchgate.netresearchgate.net

Data on the effectiveness of Pseudomonas putida isolate epI in degrading this compound at different inoculum densities in fumigated and non-fumigated soil highlights the role of microbial populations. oup.comoup.comnih.gov

Soil TreatmentInoculum Density (cells g⁻¹)This compound Degradation Rate
FumigatedHigh (2x10⁶)Rapid oup.comoup.comnih.gov
Non-fumigatedHigh (2x10⁶)Rapid oup.comoup.comnih.gov
FumigatedLow (2x10³)Rapid oup.comoup.comnih.gov
Non-fumigatedLow (2x10³)Slow oup.comoup.comnih.gov

Note: This table is based on research findings where rapid degradation was observed versus slow degradation.

Temperature and moisture can also influence the rate at which microorganisms adapt to degrade pesticides. open.ac.uk Low pH soils may affect the lag time preceding rapid degradation, which is suspected to be a period of microbial adaptation and population increase. open.ac.uk

Specificity of Enhanced Biodegradation

Enhanced biodegradation can be specific to a particular pesticide. Studies have investigated the specificity of enhanced this compound biodegradation by examining the degradation rates of other organophosphorus and carbamate (B1207046) nematicides in soils with a history of this compound treatment. researchgate.netresearchgate.net

Research in Northern Greece demonstrated that enhanced biodegradation in a previously treated soil was specific to this compound, with no cross-enhancement observed for other nematicides like cadusafos, fenamiphos (B133129), fonofos, isazofos, aldicarb, or oxamyl. researchgate.netresearchgate.net This high substrate specificity was attributed to structural differences between this compound and the other compounds. oup.comoup.comnih.govresearchgate.netresearchgate.net

Studies with 14C-labelled this compound indicated that the adapted microflora primarily degraded the nematicide by removing the S-propyl moiety. oup.comoup.comnih.govresearchgate.netresearchgate.net While some degradation of other organophosphates like cadusafos, isazofos, isofenphos, and fenamiphos by this compound-degrading isolates was observed, it occurred at a slow rate. oup.comoup.comnih.gov This suggests that microorganisms adapted to degrade this compound may not efficiently degrade other organophosphates, and vice versa. cabidigitallibrary.orgiastate.edu

Insect and Nematode Resistance Mechanisms

Insects and nematodes can develop resistance to this compound through various mechanisms, including target site insensitivity and metabolic resistance. frontiersin.orgfrontiersin.orgpesticidestewardship.org Resistance arises through the selection of resistant individuals within a pest population due to the overuse or misuse of an insecticide. irac-online.orgarizona.edujcpa.or.jp

Target Site Insensitivity (Acetylcholinesterase Modifications)

This compound, as an organophosphate, primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. herts.ac.ukwikipedia.orgnih.gov Target site insensitivity is a common mechanism of resistance to organophosphates and carbamates, often involving modifications to the AChE enzyme. frontiersin.orgnih.gov These modifications, frequently point mutations in the AChE gene, can reduce the sensitivity of the enzyme to inhibition by the insecticide. frontiersin.orgnih.govnih.gov

Mutations in AChE can impair the binding of the insecticide to the active site of the enzyme, thereby reducing its efficacy. arizona.eduarizona.edu Studies on other organophosphates have identified specific mutations in AChE associated with resistance. nih.govnih.govjmb.or.kr While direct research specifically detailing AChE modifications in this compound-resistant insects or nematodes was not extensively found, the general mechanism of target site insensitivity via AChE modification is well-established for organophosphates. frontiersin.orgnih.govnih.gov

Metabolic Resistance (Enhanced Detoxification)

Metabolic resistance is a widespread mechanism where resistant organisms detoxify or break down the insecticide more rapidly than susceptible individuals. frontiersin.orgfrontiersin.orgpesticidestewardship.orgunimore.it This is often mediated by the increased activity or overexpression of detoxification enzymes. frontiersin.orgfrontiersin.orgunimore.it Key enzyme families involved in the metabolic detoxification of insecticides include esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s). frontiersin.orgfrontiersin.orgunimore.it

Insects and nematodes can possess higher levels or more efficient forms of these enzymes, leading to the breakdown of this compound into less toxic or non-toxic metabolites. frontiersin.org The gut microbiota of insects can also contribute to pesticide degradation through the action of these enzymes. frontiersin.orgresearchgate.net Metabolic resistance is considered a major mechanism and can pose a significant challenge for resistance management. pesticidestewardship.org

Cross-Resistance Patterns with Other Organophosphates

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides. irac-online.orgarizona.eduarizona.edu In the case of organophosphates like this compound, cross-resistance patterns can arise due to shared target sites (AChE) or common metabolic detoxification pathways. arizona.eduarizona.eduresearchgate.net

Because agents with structural similarity often share a common mode of action and target site, target-site resistance can lead to cross-resistance among compounds within the same group, such as organophosphates. arizona.eduarizona.edu Metabolic resistance mechanisms, which are not linked to a specific site of action, can also confer resistance to insecticides from multiple mode of action groups, including different organophosphates. irac-online.orgarizona.eduarizona.edu

Studies on the specificity of enhanced biodegradation in soil, as discussed in Section 6.1.2, provide some insight into potential cross-resistance patterns at the microbial level, indicating limited cross-enhancement for the degradation of other organophosphates by this compound-degrading microbes. researchgate.netresearchgate.net However, at the pest level, cross-resistance between this compound and other organophosphates with similar structures or detoxification pathways is a possibility that needs to be considered in resistance management strategies. researchgate.netmsu.edu The IRAC Mode of Action Classification Scheme highlights that insecticides within the same chemical class, like organophosphates, share the same or similar mode of action (AChE inhibition) and thus have a risk of cross-resistance. arizona.edumsu.eduirac-online.org

Strategies for Mitigating Resistance Development

Effective strategies for mitigating the development of resistance to this compound focus on reducing the selection pressure that drives resistance. This involves diversifying control methods and carefully managing the use of chemical treatments. ucanr.educroplife.org.au

Rotation of Agrochemicals with Different Modes of Action

Rotating agrochemicals with different modes of action is a cornerstone of resistance management. ucanr.educroplife.org.au this compound belongs to the IRAC Mode of Action Group 1B (Acetylcholinesterase inhibitors). herts.ac.ukirac-online.org Repeated applications of pesticides within the same group, including organophosphates like this compound, increase the risk of selecting for resistant individuals. ucanr.educroplife.org.au By alternating or sequencing applications of pesticides from different mode of action groups, the selection pressure on any single resistance mechanism is reduced. ucanr.educroplife.org.aucroplife.org.au This approach helps to delay the build-up of resistant populations. croplife.org.au

Research suggests that while enhanced biodegradation of this compound can occur in soils with a history of its use, this enhanced degradation may be specific to this compound and not necessarily extend to other organophosphate or carbamate nematicides. researchgate.net This finding supports the principle of rotation, as using nematicides with different modes of action, such as fenamiphos, cadusafos, aldicarb, or oxamyl, in rotation with this compound could be a viable strategy to manage enhanced biodegradation and potentially resistance development. researchgate.net A possible rotation scheme could involve using this compound only once every three or four years, alternating with other effective nematicides. researchgate.net

Integrated Pest Management Approaches

Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pest populations effectively and sustainably. ucanr.eduflvc.orguv.es Incorporating IPM strategies is fundamental to minimizing pesticide use and reducing the risk of resistance development. ucanr.eduirac-online.org For this compound, which is primarily a soil-applied nematicide and insecticide, IPM approaches can include cultural practices, biological control, and monitoring. ucanr.eduuv.esmyskinrecipes.com

Key IPM components relevant to managing pests targeted by this compound include:

Monitoring: Regularly assessing pest populations helps determine the need for pesticide applications and the optimal timing, reducing unnecessary treatments. ucanr.edu

Cultural Control: Practices such as crop rotation, using resistant crop varieties, and managing planting times can significantly reduce pest pressure and the reliance on chemical controls. ucanr.eduresearchgate.netflvc.org Crop rotation, in particular, can help manage soilborne pests and diseases, complementing the action of nematicides like this compound. researchgate.netflvc.org

Biological Control: Utilizing natural enemies of pests can help keep populations below economically damaging levels. ucanr.eduuv.es While the use of pesticides can sometimes negatively impact natural enemies, exploring and exploiting intrinsic or evolved resistance in beneficial organisms could be a way to integrate chemical and biological control more effectively within an IPM framework. uv.es

Using pesticides judiciously: When chemical control is necessary, applying pesticides only when monitoring indicates they are needed and targeting susceptible life stages can improve efficacy and reduce selection pressure. ucanr.eduresearchgate.net

Analytical Methodologies for Ethoprophos and Its Metabolites

Chromatographic Techniques for Residue Determination

Chromatographic methods are the cornerstone of ethoprophos residue analysis, providing the necessary separation and identification capabilities. researchgate.net

Gas Chromatography (GC) with Various Detectors (e.g., Flame Photometric, Microcoulometric)

Gas chromatography (GC) is a widely employed technique for the analysis of this compound due to its volatility and thermal stability. researchgate.netresearchgate.net Various detectors are coupled with GC to achieve selective and sensitive detection of organophosphorus compounds. The flame photometric detector (FPD), operated in phosphorus mode, is a common choice, offering selectivity towards phosphorus-containing pesticides like this compound. inchem.orgnih.govnemi.gov Microcoulometric detection has also been historically used for residue determination. nih.gov

GC coupled with a nitrogen-phosphorus detector (NPD) is another established method for analyzing organophosphorus pesticides, including this compound, in various matrices such as water and cereals. sigmaaldrich.comnih.govresearchgate.net This detector is selective for compounds containing nitrogen or phosphorus.

Research has demonstrated the effectiveness of GC-FPD for determining this compound residues in matrices like soil and potato roots following extraction. researchgate.net Another study utilized GC-FPD coupled with dispersive suspended microextraction (DSME) for the determination of this compound in aqueous samples. nih.gov GC-MS (Gas Chromatography-Mass Spectrometry) is also frequently applied for pesticide residue analysis, offering high efficiency for identification and quantification in different matrices. embrapa.brresearchgate.net

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique increasingly used for the determination of this compound and its metabolites, particularly when dealing with less volatile or more polar metabolites. nih.govca.gov LC-MS/MS offers high sensitivity and selectivity, allowing for the unambiguous identification and quantification of analytes in complex samples. researchgate.netresearchgate.net

LC-MS/MS methods have been developed for monitoring this compound residues in various matrices, including food and feed of plant origin, soil, and water. nih.gov The technique is capable of achieving low limits of quantification (LOQs) for this compound in these matrices. nih.gov Studies have also utilized LC-MS/MS for the simultaneous detection of multiple pesticides, including this compound, after sample preparation using methods like QuEChERS. researchgate.netresearchgate.net

Research has shown the application of LC-MS/MS for determining pesticides in groundwater samples, with specific procedures for extraction and analysis of compounds like this compound. ca.gov While GC-MS is effective for many volatile pesticides, LC-MS/MS is often preferred for a broader range of pesticides and their metabolites, especially in complex biological or environmental samples. researchgate.netresearchgate.net

Sample Preparation and Extraction Procedures

Effective sample preparation and extraction are critical steps to isolate this compound and its metabolites from the sample matrix and remove interfering substances before chromatographic analysis. sigmaaldrich.cominchem.orgchromatographyonline.comresearchgate.netembrapa.br Various methods have been developed depending on the matrix and the target analytes.

The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples. chromatographyonline.comresearchgate.netembrapa.br This method typically involves extraction with acetonitrile, followed by a salting-out step with salts like magnesium sulfate (B86663) and sodium chloride, and a cleanup step using dispersive solid-phase extraction (d-SPE). sigmaaldrich.comchromatographyonline.comresearchgate.net Modifications to the QuEChERS method have been developed for different matrices and analytes. chromatographyonline.comresearchgate.net

For aqueous samples, techniques such as continuous liquid-liquid extraction using solvents like methylene (B1212753) chloride have been employed for the extraction of organophosphates, including this compound. nemi.gov Solid-phase extraction (SPE) is another common technique for concentrating and cleaning up samples before analysis. researchgate.netresearchgate.net Dispersive suspended microextraction (DSME) is a novel pre-treatment technique that has been coupled with GC-FPD for the determination of this compound in water samples. nih.gov

Research on this compound degradation in soil has involved sample preparation methods such as mixing soil with distilled water to create a soil extract medium for isolating degrading bacteria. oup.com For residue analysis in soil, samples may be air-dried before extraction and analysis. inchem.org

Detailed research findings on sample preparation often focus on optimizing parameters such as the type and volume of extraction solvent, the amount and type of salts used in the salting-out step, and the sorbent material for d-SPE cleanup to achieve optimal recoveries and minimize matrix effects. sigmaaldrich.comchromatographyonline.com For instance, studies have evaluated different elution solvent compositions and evaporation techniques in QuEChERS procedures to improve recoveries for organophosphorus pesticides. sigmaaldrich.com

Detection Limits and Quantification in Diverse Matrices

The sensitivity of analytical methods is assessed by their detection limits (LODs) and limits of quantification (LOQs), which represent the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These limits vary depending on the analytical technique, detector, matrix, and sample preparation method used.

For this compound analysis by GC with FPD or NPD, reported detection limits in water samples can be as low as 0.021 µg/l. nih.gov In a study using DSME coupled with GC-FPD, LODs for this compound in aqueous samples ranged between 0.01 and 0.05 µg L⁻¹. nih.gov For residue analysis in crops, the limit of determination by GC with flame photometric detection can range from 0.005 to 0.02 mg/kg, depending on the crop type and potential interferences. inchem.org

LC-MS/MS methods for monitoring this compound residues in food and feed of plant origin typically have a LOQ of 0.01 mg/kg. nih.gov In soil, the LOQ for this compound by LC-MS/MS is also reported as 0.01 mg/kg, while in water, it is 0.10 µg/L. nih.gov

Matrix effects can significantly influence the accuracy of quantification. embrapa.brresearchgate.net These effects occur when components in the sample matrix enhance or suppress the analytical signal of the analyte. researchgate.net To compensate for matrix effects, matrix-matched calibration standards are often used for quantification. sigmaaldrich.comembrapa.brresearchgate.net

Research has investigated matrix effects in the determination of this compound in various matrices, such as sapodilla fruit, where a strong matrix effect was observed, highlighting the necessity of using matrix-matched calibration. embrapa.brresearchgate.net

Table 1 summarizes some reported detection and quantification limits for this compound in different matrices using various analytical techniques.

MatrixAnalytical TechniqueDetection Limit (LOD)Quantification Limit (LOQ)Source
WaterGC-NPD0.021 µg/l- nih.gov
Aqueous SamplesDSME-GC-FPD0.01 - 0.05 µg L⁻¹- nih.gov
CropsGC-FPD0.005 - 0.02 mg/kg- inchem.org
Food and FeedLC-MS/MS-0.01 mg/kg nih.gov
SoilLC-MS/MS-0.01 mg/kg nih.gov
WaterLC-MS/MS-0.10 µg/L nih.gov
Bell PepperQuEChERS-GC/MS0.002 - 0.039 mg kg⁻¹0.006 - 0.130 mg kg⁻¹ researchgate.net
Tap WaterColorimetric Sensor37.0 nM (0.089 mg/L)4.0 - 15.0 µM nih.gov

Development of Novel Sensor Technologies for Detection

While traditional chromatographic methods are highly sensitive and accurate, they often require laboratory settings, skilled personnel, and are time-consuming. researchgate.netresearchgate.netfrontiersin.org This has driven the development of novel sensor technologies for rapid, on-site, and cost-effective detection of pesticides like this compound. researchgate.netfrontiersin.orgnih.gov

Sensor technologies for pesticide detection include electrochemical, colorimetric, optical, aptamer-based, and microbial sensing approaches. researchgate.netnih.gov These technologies aim to provide rapid screening and monitoring capabilities, sometimes in real-time. frontiersin.orgnih.gov

Research has explored the use of colorimetric and fluorescent sensors for the detection of organophosphate pesticides, including this compound. nih.govplantprotection.pl One such approach involved a dual modal sensor utilizing adenosine (B11128) triphosphate (ATP) and rhodamine B-modified gold nanoparticles (RB-AuNPs), which showed colorimetric and fluorescence changes upon interaction with this compound. nih.govplantprotection.pl This sensor demonstrated a low limit of detection for this compound in tap water samples. nih.gov

Another development in sensor technology involves visual sensing platforms based on DNA aptamers. cas.cn These sensors can provide rapid and quantitative detection of organophosphate insecticides by exhibiting a color change in the presence of the target analyte. cas.cn While this specific study focused on other organophosphates like profenofos (B124560) and isocarbophos, the underlying principle holds promise for the development of this compound-specific aptamer-based sensors. cas.cn

These novel sensor technologies offer potential advantages for on-site monitoring and high-throughput screening, complementing the more definitive quantitative analysis provided by chromatographic methods. researchgate.netfrontiersin.org

Remediation and Environmental Management of Ethoprophos Contamination

Bioremediation Approaches

Bioremediation is an environmentally friendly and cost-effective technique that utilizes microorganisms or their enzymes to degrade or transform contaminants in soil and water. mdpi.comresearchgate.net This process relies on the natural metabolic capabilities of these organisms to break down pollutants into less harmful substances. mdpi.com Microorganisms, including bacteria and fungi, have been investigated for their potential in degrading organophosphorus pesticides like ethoprophos. researchgate.netresearchgate.net

Bioaugmentation with this compound-Degrading Microorganisms

Bioaugmentation, the introduction of specific microorganisms with pesticide-degrading capabilities into contaminated environments, has been successfully used for the remediation of various pesticides, including this compound. researchgate.netscielo.br This technique aims to enhance the natural biodegradation processes by increasing the population of microorganisms capable of breaking down the target contaminant. frontiersin.org

Studies have isolated bacterial strains capable of degrading this compound. For instance, strains of Pseudomonas putida (epI and epII) have been identified for their ability to hydrolyze this compound. researchgate.net Another study isolated five this compound-degrading strains from riparian zones, identified as Bacillus badius, Serratia liquefaciens, Klebsiella aerogenes, Stenotrophomonas pavanii, and Acinetobacter seifertii. aloki.hu Acinetobacter seifertii demonstrated a high degradation efficiency, reaching a maximum of 80.75% in liquid culture at a concentration of 10 mg/L. aloki.hu The effectiveness of these strains can be influenced by factors such as this compound concentration and nutrient availability. aloki.huoup.com Supplementation with glucose, for example, has been shown to enhance the degradation capabilities of some strains. aloki.hu

The potential of combining bioaugmentation with phytoremediation has also been explored, showing synergistic effects in enhancing the degradation of this compound in contaminated soils. aloki.hu For example, the combination of Acinetobacter seifertii with certain herbaceous plants resulted in significantly higher degradation rates compared to individual microbial or plant treatments. aloki.hu

Adsorption-Based Removal from Aqueous Solutions

Adsorption is a widely used technique for removing organic pollutants, including pesticides, from aqueous solutions due to its cost-effectiveness and ease of operation. mdpi.com This method involves the use of adsorbent materials to capture and retain pollutant molecules from the water. royalsocietypublishing.org

Chitosan (B1678972) Biosorption for Pesticide Removal

Chitosan, a natural biopolymer derived from chitin, has been identified as an effective and low-cost biosorbent for the removal of organophosphorus pesticides like this compound from water. mdpi.comscirp.orguts.edu.auscirp.org Chitosan's effectiveness is attributed to the presence of amino and hydroxyl functional groups in its structure, which provide affinity for various pollutants. uts.edu.au

Studies have demonstrated the successful adsorption of this compound from aqueous solutions using chitosan prepared from marine industry waste. mdpi.comscirp.orgscirp.org The adsorption efficiency of chitosan for this compound has been reported to be up to 89.234% at an adsorbent dose of 0.1 g/100 mL. mdpi.comscirp.org The adsorption capacity generally increases with an increase in adsorbent dose and initial pesticide concentration. scirp.orgscirp.org

Adsorption Kinetics and Isotherms

The study of adsorption kinetics and isotherms provides insights into the adsorption mechanism and the interaction between the adsorbent and the adsorbate. royalsocietypublishing.orgscirp.org For the adsorption of this compound onto chitosan, the biosorption process is often best described by the pseudo-second-order kinetic model. scirp.orgscirp.org This suggests that the adsorption rate is dependent on the amount of solute adsorbed on the adsorbent surface and the amount adsorbed at equilibrium.

Adsorption isotherm models, such as Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R), are used to analyze the equilibrium adsorption data. aensiweb.comscirp.orgscirp.org For this compound adsorption onto chitosan, the Freundlich isotherm model has shown a good fit with experimental data, indicated by high correlation coefficients. mdpi.comscirp.orgscirp.org The Freundlich isotherm suggests multilayer adsorption on a heterogeneous surface. royalsocietypublishing.org The Dubinin-Radushkevich isotherm model has also been applied, and the calculated energy value (5.56 kJ/mol) suggests that the adsorption of this compound onto chitosan is primarily a physical process. mdpi.comscirp.orguts.edu.auscirp.org

Another adsorbent explored for this compound removal is activated carbon produced from apricot stone. aensiweb.comuts.edu.au For this adsorbent, the adsorption kinetics were well-fitted by the pseudo-second-order model, and the Langmuir isotherm model provided a good fit for the equilibrium data. aensiweb.com The Langmuir model suggests monolayer adsorption on a homogeneous surface. bioline.org.br The monolayer adsorption capacity of apricot stone activated carbon for this compound was found to be 20.04 mg/g. aensiweb.com

The adsorption capacity of different adsorbents for this compound can vary. For instance, graphene oxide/electrospun cellulose (B213188) nanofibre composites have also been investigated for this compound adsorption, showing adsorption amounts that increased linearly with initial concentration up to 10 mg/L. royalsocietypublishing.orgnih.gov this compound has shown high adsorption among several organophosphorus pesticides tested with this material. nih.gov

Here is a data table summarizing some adsorption findings:

AdsorbentKinetic Model FitIsotherm Model FitAdsorption Capacity (where reported)Nature of Adsorption (where reported)Source
ChitosanPseudo-second-orderFreundlichUp to 121.75 mg/g (D-R) uts.edu.auPhysical mdpi.comscirp.orguts.edu.auscirp.org scirp.orgscirp.org
Apricot Stone Activated CarbonPseudo-second-orderLangmuir20.04 mg/g aensiweb.comFavorable (based on RL) aensiweb.com aensiweb.com
Graphene Oxide/Cellulose NanofibrePseudo-second-order (implied by similar OPPs) researchgate.netFreundlich0.017–3.001 mg/g (at 0.05-10 mg/L) royalsocietypublishing.org- royalsocietypublishing.org

Note: Adsorption capacity values can vary depending on experimental conditions and the specific isotherm model used.

Ethoprophos in Regulatory Science and Risk Assessment

International Regulatory Status and Implications

The international regulatory landscape for ethoprophos is complex, reflecting differing national and regional risk assessments. Once used more broadly as a nematicide and insecticide, its registration status has diverged significantly across major jurisdictions, with many countries moving towards a complete ban while others permit restricted use on specific crops. These regulatory decisions have direct implications for international trade, particularly concerning agricultural commodities.

In the European Union , this compound is no longer approved for use as a plant protection product. The European Commission, through Implementing Regulation (EU) 2019/344, formally decided not to renew the approval of this compound. This decision was based on a risk assessment by the European Food Safety Authority (EFSA) which could not exclude the potential for genotoxicity and clastogenicity, meaning toxicological reference values like the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) could not be established. nih.gov Consequently, all plant protection products containing this compound have been withdrawn from the EU market. europa.eu Following the non-approval, Maximum Residue Levels (MRLs) for this compound in or on food and feed were lowered to the limit of quantification (LOQ), the lowest level that can be reliably detected. europa.eu

Similarly, Great Britain does not approve this compound for use as a plant protection agent. herts.ac.uk

Conversely, the United States permits the use of this compound on a variety of agricultural crops under specific conditions. The U.S. Environmental Protection Agency (EPA) has established tolerances, which are the maximum allowed residue limits, for this compound on commodities such as bananas, corn, potatoes, and sugarcane. canada.ca It is classified as a restricted-use pesticide, and its application is subject to risk mitigation measures outlined by the EPA.

In Canada , this compound is not registered for domestic use. However, to accommodate imported foods, Canada's Pest Management Regulatory Agency (PMRA) has established MRLs for residues of this compound on various commodities, including bananas, cucumbers, and potatoes, based on use patterns in exporting countries. canada.ca

The regulatory actions taken by some countries have implications under international agreements. The Rotterdam Convention , which facilitates information sharing about hazardous chemicals in international trade, has been notified by the European Union and the United Kingdom of their final regulatory actions to ban this compound. This triggers the Prior Informed Consent (PIC) procedure, which ensures that countries importing this compound are aware of the bans and the health or environmental reasons for them before consenting to import.

This compound is not listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention . wikipedia.org This international treaty is designed to eliminate or restrict the production and use of substances that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment through long-range transport.

Below are interactive tables summarizing the regulatory status, toxicological reference values, and selected MRLs for this compound in different jurisdictions.

Table 1: Regulatory Status of this compound in Selected Jurisdictions (This table is interactive. You can sort the data by clicking on the column headers.)

JurisdictionRegulatory StatusKey Details
European Union BannedNon-renewal of approval (Implementing Regulation (EU) 2019/344). europa.eu
United States Restricted UseTolerances (MRLs) established for various crops. canada.ca
Great Britain Not ApprovedNot permitted for use as a plant protection agent. herts.ac.uk
Canada Not Registered for UseMRLs established for imported commodities. canada.ca
Australia Use PermittedHealth-based guideline value for drinking water established.

Table 2: Established Toxicological Reference Values for this compound (This table is interactive. You can sort the data by clicking on the column headers.)

Issuing Body/RegionReference ValueValue (mg/kg bw/day)Basis of Derivation
EFSA (prior to non-renewal) Acute Reference Dose (ARfD)0.01Based on short-term toxicity studies. nih.gov
JMPR (FAO/WHO) Acceptable Daily Intake (ADI)0.0004Based on long-term toxicity studies. nih.gov
EFSA (Conclusion on Peer Review) ADI / ARfDNot derivableA genotoxic and clastogenic potential could not be ruled out. nih.gov

Table 3: Selected Maximum Residue Limits (MRLs) for this compound (mg/kg) (This table is interactive. You can sort the data by clicking on the column headers.)

CommodityUnited States canada.caCanada canada.caEuropean Union europa.euChina fao.org
Banana 0.020.020.01-
Potato 0.020.020.01-
Sweet Potato 0.020.020.01-
Corn (Field) 0.020.020.01-
Sugarcane 0.020.020.01-
Cabbage 0.020.020.01-
Indicates the default MRL at the limit of quantification following non-approval of the active substance.

Research Gaps and Future Academic Directions for Ethoprophos

Elucidation of Specific Metabolic Pathways and Enzymes in Biodegradation

Microbial degradation is recognized as the primary mechanism for the dissipation of ethoprophos in soil oup.comoup.com. Studies have reported degradation half-lives in soil ranging from 3 to 30 days, influenced by soil and environmental conditions oup.comoup.com. Enhanced biodegradation of this compound has been observed in soils with a history of repeated exposure oup.com.

While the general principle of organophosphorus pesticide degradation by microorganisms, often involving hydrolysis of P-O alkyl and aryl bonds, is known, the specific metabolic pathways and the enzymes responsible for this compound breakdown are not fully elucidated researchgate.netaloki.huoup.com. Research indicates that this compound degradation in soil may proceed via the removal of an S-propyl moiety, producing O-ethyl-S-propyl-phosphorothioic acid or O-ethyl-S-phosphorodithiolic acid, which are subsequently metabolized oup.com. However, the complete catabolic sequences and the specific enzymes produced by degrading bacteria require further characterization oup.com.

Several bacterial strains capable of degrading this compound have been isolated, including Pseudomonas putida (strains epI and epII), Bacillus badius, Serratia liquefaciens, Klebsiella aerogenes, Stenotrophomonas pavanii, and Acinetobacter seifertii oup.comaloki.hu. Acinetobacter seifertii has demonstrated high degradation efficiency, particularly in combined remediation strategies aloki.hu. While some organophosphate-degrading enzymes like organophosphate hydrolase (OPH) or phosphotriesterase have been identified in other contexts and shown to degrade a range of organophosphorus compounds, including this compound to some extent, the specific enzymes highly active against this compound and their detailed mechanisms need further investigation researchgate.netoup.commdpi.com. Understanding these specific pathways and enzymes is crucial for developing effective bioremediation strategies.

Long-Term Chronic Ecotoxicological Effects and Ecological Relevance

This compound is known to be highly to very highly toxic to a range of non-target organisms, including aquatic invertebrates, fish, birds, and mammals herts.ac.ukregulations.gov. Acute and chronic risks have been identified for freshwater and estuarine/marine fish and invertebrates, as well as sediment invertebrates regulations.gov. High acute risk to birds, bees, and non-target arthropods, and high risk to soil macro-organisms other than earthworms have also been concluded nih.gov.

Despite this, data gaps exist regarding the long-term chronic ecotoxicological effects of this compound on various non-target organisms, particularly in ecologically relevant settings nih.govuc.pt. Studies have highlighted the need for chronic toxicity tests for larval bees and sediment chronic toxicity tests regulations.gov. The impact on soil microbial communities, crucial for soil health and nutrient cycling, also warrants further investigation, especially considering that this compound is a soil-applied pesticide with broad-spectrum activity nih.govpan-uk.org.

While some studies have assessed the effects on specific organisms like earthworms (Eisenia andrei) and collembolans (Folsomia candida) under laboratory or semi-field conditions, more research is needed to understand the chronic impacts on diverse soil organisms and their ecological functions in natural soil environments uc.ptuc.pt. The potential for secondary poisoning of birds and mammals through the consumption of contaminated earthworms or other organisms also requires further assessment regulations.govnih.gov. Furthermore, understanding the ecological relevance of observed toxic effects at the population and community levels in various ecosystems (e.g., tropical environments) is a significant research gap researchgate.net.

Investigation of Joint and Mixture Toxicity

In real-world scenarios, organisms are rarely exposed to a single pesticide but rather to complex mixtures of various agrochemicals nih.gov. The potential for joint or mixture toxicity of this compound with other pesticides and contaminants is a critical area requiring more research nih.govcabidigitallibrary.org.

Studies investigating the combined effects of this compound with other pesticides are limited. One study on Nile tilapia (Oreochromis niloticus) demonstrated that the combination of this compound and bispyribac-sodium (B1667525) resulted in more severe negative effects (oxidative stress, genotoxicity, gill alterations) than exposure to either pesticide alone, highlighting the importance of assessing mixture toxicity nih.gov.

Further research is needed to understand the synergistic, additive, or antagonistic effects of this compound in combination with other commonly used pesticides, its metabolites, and other environmental contaminants on both target and non-target organisms across different trophic levels. This is particularly important for aquatic ecosystems, which receive runoff containing multiple chemicals researchgate.netnih.gov.

Advanced Bioremediation and Phytoremediation Strategies

Given the persistence of this compound in certain environments and the identified ecological risks, the development of effective remediation strategies is crucial uc.ptnih.gov. Bioremediation, utilizing microorganisms or their enzymes, and phytoremediation, using plants, offer environmentally friendly approaches to degrade or remove this compound from contaminated soil and water researchgate.netaloki.humdpi.comscirp.org.

While some this compound-degrading bacteria have been identified, research is needed to explore and isolate more efficient microbial strains or consortia from diverse environments, including riparian zones which can be exposed to pesticide runoff aloki.hubbrc.in. Optimizing the conditions for microbial degradation, such as nutrient availability (e.g., glucose supplementation), is also an area for further study aloki.hu.

Combining phytoremediation with microbial remediation has shown promise for enhancing this compound degradation in soil aloki.hu. Studies have demonstrated that the co-application of specific plant species (e.g., Carex dimorpholepis, Polygonum lapathifolium, Setaria viridis) with this compound-degrading bacteria (Acinetobacter seifertii) can significantly increase degradation rates compared to individual treatments aloki.hu. Future research should focus on identifying plant species with high potential for phytoremediation of this compound, understanding the plant-microbe interactions that facilitate degradation, and developing optimized combined strategies for different soil types and environmental conditions. Utilizing advances in genetic engineering and biotechnology to enhance the degradative properties of microorganisms is also a potential future direction researchgate.net.

Development of Novel, Environmentally Benign Alternatives

Reducing reliance on chemical nematicides like this compound necessitates the development and adoption of novel, environmentally benign alternatives pan-uk.orgd-nb.info. This is a significant research area driven by the environmental and health concerns associated with broad-spectrum pesticides researchgate.net.

Research directions include exploring biological control agents, such as beneficial fungi (Paecilomyces lilacinus, Pochonia chlamydosporia) and entomopathogenic nematodes (Steinernema carpocapsae, Steinernema feltiae), which can offer targeted control of nematodes and soil insects pan-uk.orgpotatopro.com. Trials have shown that some biological alternatives can be as effective as this compound in controlling nematodes, and in some cases, may have fewer negative impacts on beneficial soil organisms and plant growth pan-uk.org.

Other promising alternatives include the use of organic amendments like compost and vermicompost, which can suppress nematode populations, although the underlying mechanisms require further investigation researchgate.net. Plant-based approaches, such as the use of 'wood vinegar' or the identification of botanical chemicals with nematicidal properties, also represent potential avenues pan-uk.orgmdpi.com. The development of integrated pest management (IPM) programs that combine different environmentally friendly methods is crucial for sustainable nematode control pan-uk.orgresearchgate.net. Future research should focus on identifying and evaluating new biological control agents, understanding their modes of action, optimizing their application under field conditions, and developing comprehensive IPM strategies that are effective, economically viable, and environmentally sound.

Q & A

Q. What are the primary biochemical mechanisms through which ethoprophos exerts its nematicidal and insecticidal effects?

this compound acts as a cholinesterase inhibitor, disrupting neurotransmission in target organisms by binding to acetylcholinesterase (AChE) enzymes. This inhibition prevents the breakdown of acetylcholine, leading to synaptic overstimulation and paralysis . In vitro studies using rat liver cells at 400 µg/L demonstrated 79% cholinesterase inhibition, supporting this mechanism . Researchers should validate AChE inhibition via spectrophotometric assays (e.g., Ellman’s method) in target species to confirm species-specific sensitivity.

Q. How should researchers design controlled field trials to evaluate this compound efficacy against plant-parasitic nematodes?

Field trials should employ randomized complete block designs (RCBD) with replication to account for soil heterogeneity. For example, in a study on Capsicum annuum, this compound (50 L/ha) was applied pre-planting via backpack sprayer, with soil samples collected at 5–20 cm depth for nematode extraction using Seinhorst’s method. Root galling was quantified using Taylor and Sasser’s 0–5 scale . Control groups must receive equivalent water volumes to isolate treatment effects. Yield comparisons should exclude edge rows to minimize spatial bias .

Q. What standardized protocols exist for measuring this compound residues in environmental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for detecting this compound in water and soil. For example, Jersey Water monitored reservoir offtakes weekly, with detection limits of 0.01 µg/L. Sampling frequency should align with application seasons; sporadic monitoring risks underestimating peak residues . Researchers should also log-transform nematode population data (log(x+1)) to normalize skewed distributions .

Advanced Research Questions

Q. How can contradictory findings on this compound’s yield benefits versus nematode suppression be reconciled?

A 2023 study found that this compound reduced Meloidogyne spp. populations fivefold compared to carbofuran but showed lower yield improvements. This discrepancy may arise from differential root damage thresholds or compensatory plant responses . Researchers should integrate root health metrics (e.g., root biomass, gall indices) with yield data and conduct covariance analyses to disentangle confounding factors.

Q. What methodologies address this compound’s environmental persistence and non-target toxicity in aquatic ecosystems?

Ecotoxicological assessments should use Daphnia magna or zebrafish embryos to quantify LC50 values under varying pH and temperature conditions. For soil ecosystems, microcosm experiments can evaluate earthworm mortality and microbial diversity shifts. Note that this compound’s half-life in aerobic soils is 21–42 days, but hydrolysis accelerates in alkaline conditions . Pair these assays with GIS-based mapping of application hotspots to prioritize monitoring .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Probit or logit models are suitable for dose-mortality curves, while mixed-effects models account for nested data (e.g., repeated measures in field trials). For example, a study on Sprague-Dawley rats used ANOVA to compare chromosomal aberrations across this compound doses (0–20 mg/kg/day), finding no significant differences (p > 0.05) . Researchers should report effect sizes (e.g., Cohen’s d) and power analyses to clarify null results.

Q. How can in vitro and in vivo data on this compound’s genotoxicity be harmonized for regulatory risk assessment?

While this compound did not induce unscheduled DNA synthesis in rat hepatocytes (2.5–25 nl/ml), regulatory bodies require complementary micronucleus or comet assays in human cell lines . Meta-analyses of existing genotoxicity datasets should weight studies by OECD/GLP compliance status and adjust for publication bias using funnel plots .

Methodological Considerations

  • Experimental Controls : Include solvent-only controls (e.g., acetone) in toxicity assays to distinguish pesticide effects from carrier solvents .
  • Data Transparency : Archive raw nematode counts, residue concentrations, and soil pH data in repositories like Zenodo to enable reproducibility .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, specifying euthanasia methods and sample sizes justified by power calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoprophos
Reactant of Route 2
Reactant of Route 2
Ethoprophos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.